molecular formula C11H12BrNO B12543946 3-bromo-5-methoxy-1,2-dimethyl-1H-indole CAS No. 144808-59-3

3-bromo-5-methoxy-1,2-dimethyl-1H-indole

Cat. No.: B12543946
CAS No.: 144808-59-3
M. Wt: 254.12 g/mol
InChI Key: SIYYSBXBZBYFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-5-methoxy-1,2-dimethyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 3-position, a methoxy group at the 5-position, and two methyl groups at the 1 and 2 positions of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methoxy-1,2-dimethyl-1H-indole typically involves the bromination of 5-methoxy-1,2-dimethylindole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methoxy-1,2-dimethyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 3-substituted-5-methoxy-1,2-dimethylindoles.

    Oxidation: Formation of 5-methoxy-1,2-dimethylindole-3-carboxaldehyde or 5-methoxy-1,2-dimethylindole-3-carboxylic acid.

    Reduction: Formation of 5-methoxy-1,2-dimethylindole.

Scientific Research Applications

3-bromo-5-methoxy-1,2-dimethyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-1,2-dimethyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1,2-dimethylindole: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-bromo-1,2-dimethylindole: Lacks the methoxy group, which may affect its biological activity.

    3-bromo-5-methoxyindole: Lacks the methyl groups, potentially altering its chemical and biological properties.

Uniqueness

3-bromo-5-methoxy-1,2-dimethyl-1H-indole is unique due to the combination of its substituents, which can influence its reactivity and biological activity

Properties

CAS No.

144808-59-3

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

3-bromo-5-methoxy-1,2-dimethylindole

InChI

InChI=1S/C11H12BrNO/c1-7-11(12)9-6-8(14-3)4-5-10(9)13(7)2/h4-6H,1-3H3

InChI Key

SIYYSBXBZBYFHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.